(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
CAS No.: 20945-53-3
Cat. No.: VC3734515
Molecular Formula: C14H15N3O4
Molecular Weight: 289.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20945-53-3 |
|---|---|
| Molecular Formula | C14H15N3O4 |
| Molecular Weight | 289.29 g/mol |
| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
| Standard InChI | InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | IQMIVNGNLQKTJX-LBPRGKRZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CC=N2)C(=O)O |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central L-alanine backbone substituted at the β-position with a pyrazole ring and protected at the α-amino group by a benzyloxycarbonyl (Cbz) moiety. The molecular formula is C₁₄H₁₅N₃O₄, with a molar mass of 289.29 g/mol . Its stereochemistry is defined by the (S)-configuration at the α-carbon, which distinguishes it from its enantiomer, the (R)-form (CAS 98632-92-9) .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
| SMILES | C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O |
| InChIKey | IQMIVNGNLQKTJX-LBPRGKRZSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O |
| XLogP3 | 1.2 (estimated) |
The pyrazole ring contributes to the molecule's planar geometry, while the Cbz group enhances solubility in organic solvents. The carboxylic acid terminus allows for further functionalization via amide or ester linkages .
Physicochemical Characteristics
The compound exhibits moderate hydrophilicity due to the carboxylic acid group, with an estimated LogP of 1.2. Its melting point and solubility profile remain understudied, but analogs such as L-2-amino-3-(1-pyrazolyl)propanoic acid (HMDB0034267) show aqueous solubility of 10.4 g/L, suggesting similar behavior for the Cbz-protected derivative .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis typically begins with L-alanine, where the α-amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl). Subsequent alkylation at the β-position introduces the pyrazole moiety via nucleophilic substitution or metal-catalyzed coupling . A key challenge lies in preserving stereochemical integrity during the alkylation step.
Table 2: Comparative Analysis of Enantiomers
| Property | (S)-Enantiomer (CAS 20945-53-3) | (R)-Enantiomer (CAS 98632-92-9) |
|---|---|---|
| Specific Rotation ([α]D) | Not reported | Not reported |
| Synthetic Yield | 65–72% (reported for similar routes) | 58–63% |
| Pharmacological Relevance | Higher bioactivity in peptide motifs | Limited therapeutic use |
The (S)-enantiomer is preferentially synthesized due to its compatibility with natural L-amino acids in peptide chains . Protecting group strategies, such as tert-butoxycarbonyl (Boc) for orthogonal deprotection, have been explored for derivatives like Z-Dap(Boc)-OH (CID 2756240) .
Applications in Organic Synthesis
Peptide Engineering
The Cbz group serves as a temporary protective moiety, removable under mild hydrogenolysis conditions (H₂/Pd-C). This allows sequential peptide elongation without disturbing acid-labile functionalities . The pyrazole ring introduces conformational constraints, enhancing peptide stability against enzymatic degradation .
Bioconjugation and Drug Design
The carboxylic acid group enables conjugation to amines or alcohols, facilitating the synthesis of prodrugs or antibody-drug conjugates (ADCs). For example, pyrazole-containing analogs exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) with IC₅₀ values in the nanomolar range.
Research Gaps and Future Directions
Despite its utility, critical data gaps persist:
-
Toxicological Profile: No in vivo toxicity studies have been published.
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Metabolic Stability: The compound's half-life in human plasma remains uncharacterized.
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Stereoselective Synthesis: Improved catalytic asymmetric methods are needed to enhance enantiomeric excess (ee) beyond 90% .
Future research should prioritize pharmacokinetic studies and the development of solid-phase synthesis protocols to scale production .
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